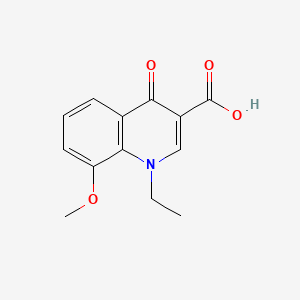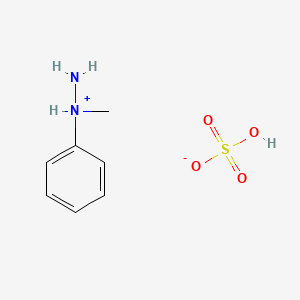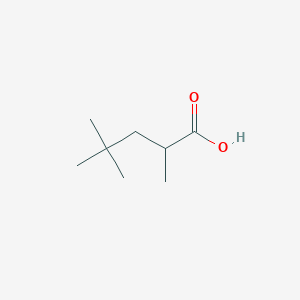
1-(3-Bromopropoxy)naphthalene
Übersicht
Beschreibung
1-(3-Bromopropoxy)naphthalene is a chemical compound with the molecular formula C13H13BrO . It has a molecular weight of 265.15 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of intermediates of 1-(3-Bromopropoxy)naphthalene involves the reaction of 1-Naphthol or 2-naphthol with 1,3-dibromopropane or 1,4-dibromobutane in the presence of K2CO3 and KI in acetone at reflux for 16 hours .Molecular Structure Analysis
The InChI code for 1-(3-Bromopropoxy)naphthalene is 1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 .Physical And Chemical Properties Analysis
The predicted melting point of 1-(3-Bromopropoxy)naphthalene is 101.34°C, and the predicted boiling point is approximately 373.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.62 .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry Studies
1-(3-Bromopropoxy)naphthalene, as a derivative of naphthalene, can be related to atmospheric chemistry studies. Naphthalene is a significant polycyclic aromatic hydrocarbon (PAH) in urban areas, and its atmospheric behavior, especially its reactions with hydroxyl (OH) radicals, is of interest. The study of these reactions helps in understanding the atmospheric degradation of PAHs and the formation of air pollutants (Sasaki, Aschmann, Kwok, Atkinson, & Arey, 1997).
Pharmaceutical Synthesis
1-(3-Bromopropoxy)naphthalene derivatives may be relevant in the synthesis of pharmaceutical compounds. For instance, 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, involves naphthalene derivatives in its synthesis process. The development of efficient synthetic routes for such intermediates is crucial in pharmaceutical manufacturing (Ashworth, Bowden, Dembofsky, Levin, Moss, Robinson, Szczur, & Virica, 2003).
Solar Cell Research
In the field of solar energy, naphthalene derivatives have been studied for their potential to enhance the efficiency of polymer solar cells. For example, introducing naphthalene derivatives as processing additives in bulk heterojunction solar cells has shown improvements in power conversion efficiency. Such research provides insights into materials engineering for better solar energy harvesting (Heo, Kim, Lee, & Moon, 2013).
Ether Cleavage and Phenol Regeneration
The use of ionic liquids in ether cleavage, with applications in regenerating phenols from ethers, is another area where 1-(3-Bromopropoxy)naphthalene could be relevant. Ionic liquids offer a green chemical method for such transformations, which is significant in organic synthesis and environmental chemistry (Boovanahalli, Kim, & Chi, 2004).
Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, naphthalene derivatives like 1-(3-Bromopropoxy)naphthalene might be used as chiral auxiliaries. The use of such compounds in Reformatsky-type reactions is an example of their application in synthesizing optically active molecules, which is important in the development of chiral drugs and other bioactive compounds (Orsini, Sello, Manzo, & Lucci, 2005).
Microbial Decomposition
The decomposition of naphthalene derivatives by soil bacteria has implications for environmental bioremediation. Studies on how bacteria metabolize compounds like 1-bromonaphthalene can inform strategies for mitigating pollution caused by aromatic hydrocarbons (Walker & Wiltshire, 1955).
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUABGTJWXERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514037 | |
| Record name | 1-(3-Bromopropoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)naphthalene | |
CAS RN |
3351-50-6 | |
| Record name | 1-(3-Bromopropoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)


![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)
